1,1,1-Trifluoro-4-phenylbutan-2-one

Catalog No.
S570747
CAS No.
86571-26-8
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-4-phenylbutan-2-one

CAS Number

86571-26-8

Product Name

1,1,1-Trifluoro-4-phenylbutan-2-one

IUPAC Name

1,1,1-trifluoro-4-phenylbutan-2-one

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

TVQSAEOXFNDKAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)C(F)(F)F

Synonyms

1,1,1-TFPB, 1,1,1-trifluoro-4-phenylbutan-2-one

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(F)(F)F

Organic Synthesis:

,1,1-Trifluoro-4-phenylbutan-2-one (also known as PFB) serves as a versatile building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the trifluoromethyl group (CF3). The trifluoromethyl group introduces unique electronic and steric properties, making PFB a valuable precursor for various organic molecules. Studies have shown its application in the synthesis of:

  • Heterocyclic compounds: PFB acts as a key intermediate in the synthesis of diverse heterocyclic compounds, including pyrazoles, oxazoles, and thiazoles, which possess various biological activities. Source: Synthesis of Novel Pyrazole Derivatives Containing Trifluoromethyl and Phenyl Moieties and Evaluation of Their Antibacterial Activity:
  • Fluorinated pharmaceuticals: The incorporation of fluorine atoms into pharmaceuticals can enhance their properties, such as metabolic stability and lipophilicity. PFB serves as a valuable building block for the synthesis of fluorinated pharmaceuticals due to the presence of the trifluoromethyl group. Source: Recent Advances in the Trifluoromethylation of C–H Bonds:

Medicinal Chemistry:

The unique properties of PFB have led to its exploration in medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential in:

  • Antimicrobial activity: Research suggests that PFB derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains. Source: Synthesis of Novel Pyrazole Derivatives Containing Trifluoromethyl and Phenyl Moieties and Evaluation of Their Antibacterial Activity:
  • Anticancer activity: Certain PFB derivatives have shown potential for inhibiting cancer cell proliferation, making them candidates for further investigation in cancer therapy. Source: Design, Synthesis, and Evaluation of Trifluoromethyl-Substituted 1,3-Dipolar Cycloaddition Agents as Potential Anticancer Agents:

Material Science:

PFB's specific properties, including its boiling point and refractive index, have potential applications in material science:

  • Liquid crystals: PFB can be incorporated into the design of liquid crystals, which are essential components in various display technologies. Source: Novel Trifluoromethyl-Substituted Pyrazoles: Synthesis, Characterization, and Mesomorphic Properties:

1,1,1-Trifluoro-4-phenylbutan-2-one is an organic compound characterized by the molecular formula C10H9F3OC_{10}H_9F_3O and a molecular weight of approximately 202.18 g/mol. This compound features a trifluoromethyl group attached to a phenylbutanone structure, making it notable for its unique chemical properties. It appears as a liquid with a boiling point of 208 °C and a density of 1.197 g/cm³ at 4 °C . The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.

Typical of ketones and trifluoromethyl compounds. Notably, it can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon.

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with various reagents, producing more complex structures.
  • Cycloaddition Reactions: For instance, it has been shown to react with trimethyl phosphite in a [4 + 1] cycloaddition, yielding a 1,2λ5-oxaphospholene derivative .

  • Antimicrobial Properties: Similar compounds have shown efficacy against various microbial strains.
  • Cytotoxicity: Some studies indicate that trifluoromethyl ketones can possess cytotoxic effects on cancer cell lines.

Further research is required to elucidate its specific biological effects and mechanisms.

The synthesis of 1,1,1-trifluoro-4-phenylbutan-2-one can be achieved through various methods:

  • Tandem Claisen Reaction: A highly efficient approach involves using a tandem process that incorporates Claisen rearrangement followed by subsequent reactions to yield trifluoromethyl ketones .
  • Lithium Chloride Method: One method involves reacting starting materials in N,N-dimethylformamide with lithium chloride under heating conditions, achieving yields up to 85% .
  • Grignard Reagent Method: A common laboratory method employs Grignard reagents in tetrahydrofuran at controlled temperatures to synthesize the compound efficiently .

1,1,1-Trifluoro-4-phenylbutan-2-one has several applications across different fields:

  • Pharmaceutical Industry: Its unique structure makes it a candidate for developing new drugs or as an intermediate in drug synthesis.
  • Material Science: The compound's properties may be utilized in creating fluorinated polymers or coatings that require specific thermal or chemical resistance.

Similar Compounds: Comparison

Several compounds share structural similarities with 1,1,1-trifluoro-4-phenylbutan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,1-DifluoroacetoneC4H6F2OC_4H_6F_2OContains two fluorine atoms; used in organic synthesis.
TrifluoroacetophenoneC9H7F3OC_9H_7F_3OSimilar aromatic structure; used in pharmaceuticals.
2-TrifluoromethylbenzaldehydeC8H6F3OC_8H_6F_3OContains a trifluoromethyl group; exhibits unique reactivity.

Uniqueness

The uniqueness of 1,1,1-trifluoro-4-phenylbutan-2-one lies in its combination of a trifluoromethyl group and a phenylbutanone backbone. This configuration enhances its reactivity profile compared to similar compounds and opens avenues for diverse applications in both medicinal chemistry and materials science. Additionally, the presence of three fluorine atoms contributes significantly to its physical properties and potential biological activities.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86571-26-8

Wikipedia

1,1,1-Trifluoro-4-phenylbutan-2-one

Dates

Modify: 2023-08-15

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